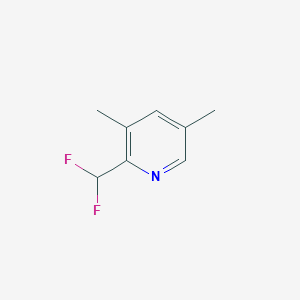

2-(Difluoromethyl)-3,5-dimethylpyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

2-(difluoromethyl)-3,5-dimethylpyridine |

InChI |

InChI=1S/C8H9F2N/c1-5-3-6(2)7(8(9)10)11-4-5/h3-4,8H,1-2H3 |

InChI Key |

JTEAHQPDWMWCCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C(F)F)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Difluoromethyl 3,5 Dimethylpyridine and Analogous Fluorinated Pyridines

Direct Difluoromethylation of Pyridine (B92270) Rings

Direct difluoromethylation of pre-existing pyridine rings via C-H bond activation is an atom-economical and efficient approach to synthesizing fluorinated pyridines. These methods obviate the need for de novo ring synthesis or the pre-installation of functional groups, streamlining the synthetic process.

C-H Difluoromethylation Strategies

The Minisci reaction, a well-established method for the alkylation of electron-deficient heteroarenes, can be adapted for difluoromethylation. This reaction involves the addition of a nucleophilic radical to a protonated pyridine ring. The regioselectivity of the Minisci reaction on substituted pyridines, such as 3,5-dimethylpyridine (B147111) (3,5-lutidine), is influenced by both steric and electronic factors, typically favoring functionalization at the C2 and C4 positions.

Recent advancements in Minisci-type reactions have focused on the generation of the difluoromethyl radical from various precursors under mild conditions. While a specific example for the difluoromethylation of 3,5-dimethylpyridine via a Minisci-type reaction to yield 2-(difluoromethyl)-3,5-dimethylpyridine is not extensively detailed in the reviewed literature, the general applicability of this method to substituted pyridines suggests its potential. The reaction would likely proceed by generating the •CF2H radical in the presence of an acid to protonate the pyridine nitrogen, thereby activating the ring for radical attack.

Table 1: Examples of Minisci-Type Difluoromethylation of Pyridine Derivatives No direct data for this compound was found in the search results. The following table is illustrative of the general methodology.

| Pyridine Substrate | Difluoromethylating Agent | Catalyst/Initiator | Solvent | Yield (%) | Reference |

| 4-Phenylpyridine | Zn(SO2CF2H)2 | AgNO3, K2S2O8 | MeCN/H2O | - | General Method |

| Pyridine | Difluoroacetic anhydride (B1165640) | Ru(bpy)3Cl2, Light | MeCN | - | General Method |

A significant challenge in pyridine chemistry is achieving regioselective functionalization at the meta (C3/C5) and para (C4) positions, as the inherent electronics of the pyridine ring favor ortho (C2/C6) substitution in many reactions. A recently developed strategy overcomes this challenge through the use of dearomatized oxazino pyridine intermediates. nih.gov This method allows for a switchable regioselectivity between the meta and para positions. nih.gov

For meta-selective difluoromethylation, the pyridine is first converted into a bench-stable oxazino pyridine intermediate. nih.gov This intermediate then undergoes a radical difluoromethylation. nih.gov The reaction is typically carried out using a difluoromethyl radical precursor, such as 2,2-difluoro-2-iodo-1-phenylethan-1-one, in the presence of a base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) and a light source. nih.gov After the difluoromethyl group is introduced at the meta position, the pyridine ring is rearomatized by treatment with acid. nih.gov

To achieve para-selective difluoromethylation, the oxazino pyridine intermediate is treated with an acid, such as camphorsulfonic acid (CSA), to form a pyridinium (B92312) salt in situ. nih.gov This pyridinium salt then undergoes a highly regioselective Minisci-type alkylation at the para position. nih.gov This approach has been successfully applied to a 2,3,5-trisubstituted pyridine, affording the para-difluoromethylated product in a 47% yield, demonstrating its potential for the synthesis of highly substituted pyridines. nih.gov

Table 2: Regioselective Difluoromethylation of a 2,3,5-Trisubstituted Pyridine via an Oxazino Intermediate nih.gov

| Position | Reagents and Conditions | Yield (%) |

| para | 1) Oxazino pyridine formation; 2) CSA, bis(difluoroacetyl)peroxide, MeCN, rt, 24 h | 47 |

Visible-light photocatalysis has emerged as a powerful tool for the generation of radicals under mild conditions, making it well-suited for C-H difluoromethylation of heterocycles. In this approach, a photocatalyst, upon light absorption, initiates a single-electron transfer (SET) process with a suitable difluoromethyl precursor to generate the •CF2H radical.

Various photocatalytic systems have been developed, often employing iridium or ruthenium complexes as photosensitizers. mdpi.com The difluoromethyl source can vary, with reagents like difluoroacetic anhydride being used. mdpi.com The reaction is typically performed in an organic solvent at room temperature. An important consideration is the electrophilicity of the difluoromethyl radical source. For instance, the chlorodifluoromethyl radical (•CF2Cl), generated from chlorodifluoroacetic anhydride, has been shown to react with electron-rich arenes where the •CF2H radical does not. mdpi.com The resulting chlorodifluoromethylated product can then be hydrogenated to afford the desired difluoromethylated arene. mdpi.com

Table 3: General Conditions for Photocatalytic Difluoromethylation of (Hetero)arenes mdpi.com

| Substrate | Difluoromethylating Agent | Photocatalyst | Solvent | Light Source |

| Benzene | Chlorodifluoroacetic anhydride | Ru(bpy)3^2+ | - | Blue LEDs |

| Heteroarenes | BrCF2CO2Et | fac-Ir(ppy)3 | - | Blue LEDs |

Transition Metal-Catalyzed Difluoromethylation

A valuable method for introducing a difluoromethyl group involves the copper-catalyzed deaminative difluoromethylation of pyridinium salts. nih.gov This strategy is particularly useful as it allows for the conversion of an amino group, a common functional handle, into a difluoromethyl group. nih.gov The process begins with the conversion of an amino-substituted pyridine into a pyridinium salt. This salt then undergoes a copper-catalyzed reaction with a difluoromethyl source to yield the corresponding difluoromethylated pyridine. nih.gov

This approach offers a broad functional group tolerance and can be applied to complex molecules in late-stage synthesis. nih.gov While a specific application to 2-amino-3,5-dimethylpyridine to generate this compound is not explicitly documented, the general applicability of this methodology suggests it as a viable synthetic route.

Palladium-Catalyzed Difluoromethylation of Aryl Precursors

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and this has been extended to the introduction of the difluoromethyl group. These methods typically involve the reaction of an aryl (or heteroaryl) halide or triflate with a difluoromethyl source in the presence of a palladium catalyst.

A general and efficient palladium-catalyzed method has been developed for the difluoromethylation of a wide array of heteroaryl chlorides, bromides, and iodides under mild conditions. nih.gov This approach successfully overcomes challenges such as the slow reductive elimination from the key [L2Pd(heteroaryl)(CF2H)] intermediate and potential catalyst deactivation by the heteroatom. nih.gov The methodology is applicable to a broad range of heteroarenes, including pyridines, pyrimidines, pyrazoles, and quinolines, demonstrating its utility for medicinal chemists. nih.gov Further advancements have extended this protocol to include aryl chlorides and triflates, which are often more readily available and cost-effective starting materials. nih.gov This enables the late-stage functionalization of complex molecules, including existing drug candidates, to rapidly generate novel derivatives with potentially improved properties. nih.gov

The general scheme for this transformation can be represented as:

Heteroaryl-X + "CF2H source" --(Pd catalyst, Ligand, Base)--> Heteroaryl-CF2H (where X = Cl, Br, I, OTf)

This strategy has been successfully applied to synthesize various difluoromethylated derivatives of drug and agrochemical molecules. nih.gov

Nucleophilic and Electrophilic Difluoromethylation

Difluoromethylation reactions can be broadly categorized based on the nature of the difluoromethylating agent. Both nucleophilic and electrophilic approaches have been developed to introduce the CF2H group onto pyridine rings.

Nucleophilic difluoromethylation involves the use of a difluoromethyl anion equivalent ("CF2H-"). One strategy employs difluoromethyl phenyl sulfone as a stable and accessible source for the difluoromethyl anion. acs.org This approach has been effective for the difluoromethylation of primary alkyl halides. acs.org In the context of pyridines, direct nucleophilic attack can also be utilized. For instance, N-difluoromethylation of pyridine-containing substrates has been achieved using ethyl bromodifluoroacetate. This process involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbon of the reagent, followed by hydrolysis and decarboxylation to yield the N-difluoromethylated pyridinium salt. rsc.orgnih.gov

Electrophilic difluoromethylation methods are also employed, particularly in the context of activating the pyridine ring to react with an electrophilic fluorine source. For example, the synthesis of fluorinated pyridines can be achieved through the electrophilic fluorination of 1,2-dihydropyridine precursors using reagents like Selectfluor®. nih.gov While this specific example leads to monofluoromethylated products, the principle of electrophilic attack on an activated pyridine intermediate is a key strategy in fluorine chemistry. nih.gov The development of reagents that can deliver an electrophilic "CF2H+" species remains a significant challenge, and thus, strategies often involve activating the pyridine substrate to react with a radical or nucleophilic CF2H source. researchgate.netresearchgate.net

Stepwise Synthetic Routes to Difluoromethylated Pyridines

Beyond direct difluoromethylation, multi-step synthetic sequences provide alternative and sometimes more controlled access to difluoromethylated pyridines. These routes often involve building the fluorinated moiety through sequential reactions on the pyridine ring or its precursors.

Halogen-Fluorine Exchange Reactions

The halogen-fluorine exchange, or Halex reaction, is a classical method for introducing fluorine into aromatic and heteroaromatic systems. This process typically involves the displacement of a chloride or bromide atom with fluoride (B91410), using a fluoride salt like potassium fluoride (KF). A synthetic route to 2,5-difluoropyridine, for instance, starts from 2,5-dichloropyridine. google.com The process first converts the dichloropyridine to 2,5-dibromopyridine, which then undergoes a fluorination reaction to yield the final product. google.com While this example yields a difluoropyridine rather than a difluoromethyl-substituted one, the principle is applicable. For synthesizing a compound like this compound, a precursor such as 2-(dichloromethyl)-3,5-dimethylpyridine (B14387279) could potentially undergo a similar halogen exchange reaction to replace the chlorine atoms with fluorine.

Transformation of Functional Groups to the CF2H Moiety

An alternative stepwise approach involves synthesizing a pyridine ring with a functional group that can be subsequently converted into the difluoromethyl group. A notable example is the transformation of a trifluoromethyl group. A facile synthesis for 2-difluoromethyl-6-methylpyridine-3,5-dicarboxylates has been demonstrated starting from α,β-unsaturated trifluoromethyl ketones. clockss.org These precursors react with primary enamines to form 1,4-dihydro-2-methyl-6-trifluoromethylpyridines. clockss.org These intermediates then undergo a dehydrofluorination reaction, effectively removing one fluorine atom from the CF3 group, to furnish the desired 2-difluoromethyl-pyridine derivatives in moderate to high yields. clockss.orgcrossref.org This method provides a useful pathway to poly-substituted CHF2-pyridines under mild conditions. clockss.org

Table 1: Example of Functional Group Transformation

| Starting Material | Intermediate | Final Product | Key Transformation |

|---|

Specific Synthetic Pathways Relevant to this compound

The synthesis of a specific isomer like this compound requires precise control over the position of the incoming difluoromethyl group. This regioselectivity is a central challenge in pyridine chemistry.

Regioselective Introduction of the Difluoromethyl Group onto 3,5-Dimethylpyridine

Direct C-H difluoromethylation of pyridine is an economically attractive strategy, but controlling the position of functionalization is difficult due to the inherent electronic nature of the pyridine ring. researchgate.netnih.gov Recently, a novel and powerful strategy has been developed that allows for the switchable, regioselective introduction of a difluoromethyl group at either the meta- or para-position of pyridines. nih.goveurekalert.org

This method utilizes a temporary dearomatization of the pyridine substrate to form oxazino pyridine intermediates. researchgate.neteurekalert.org These intermediates act as dienamines, activating the pyridine ring for a radical C-H difluoromethylation at the meta-position (C3 or C5), a position that is typically difficult to functionalize directly. researchgate.netnih.gov By switching the reaction conditions—specifically, by adding acid—the oxazino pyridine can be converted in situ to a pyridinium salt. This alters the electronic properties and directs the difluoromethylation to the para-position (C4). researchgate.netnih.gov

For a substrate like 3,5-dimethylpyridine, the C2, C4, and C6 positions are available for functionalization. The electronic properties favor functionalization at the C2, C4, or C6 positions. The aforementioned dearomatization strategy would be highly relevant. Applying the radical conditions to an oxazino intermediate derived from 3,5-dimethylpyridine would be expected to direct the difluoromethyl group to the C2 or C6 position (which are meta to the nitrogen and electronically distinct). This provides a specific pathway for the regioselective synthesis of this compound. The mild conditions of this methodology also allow for the late-stage functionalization of more complex pyridine-containing molecules. nih.gov

Table 2: Regioselectivity Control in Pyridine Difluoromethylation

| Intermediate | Reaction Condition | Position of Difluoromethylation |

|---|---|---|

| Oxazino Pyridine | Radical Process | meta-position (C3/C5) |

Assembly from Fluorinated and Pyridine-Containing Building Blocks

A primary strategy for synthesizing difluoromethylated pyridines is a de novo approach, where the pyridine ring is constructed around a difluoromethyl-containing fragment. This method contrasts with late-stage fluorination by incorporating the crucial -CF2H group from the outset using fluorinated building blocks.

A scalable and regioselective synthesis of 2-(difluoromethyl)pyridines has been developed using this building-block strategy. acs.org The process involves a two-step, one-pot reaction. First, an enolate is reacted with a difluoroacetyl-derived butenone in a solvent like dimethyl sulfoxide (B87167) (DMSO) at room temperature. acs.org Following the formation of this intermediate, an ammonium (B1175870) salt, such as ammonium formate (B1220265) (HCO2NH4), is added, and the mixture is heated to form the final pyridine product. acs.org This user-friendly approach allows for a diverse range of substitution patterns on the pyridine ring by varying the enolate and butenone precursors. acs.org The reaction has proven to be highly scalable, with successful synthesis at the multigram and even kilogram levels while maintaining high yields. acs.org

For example, the reaction of a specific enolate with a butenone in DMSO, followed by the addition of ammonium formate and heating to 80°C, produced the target 2-(difluoromethyl)pyridine (B40438) in 91% yield. acs.org This method's robustness was demonstrated by a 3.31 mole scale reaction that yielded 0.6 kg of the product. acs.org The versatility of this approach is highlighted by its ability to accommodate various substituents at different positions of the pyridine ring. acs.org

Table 1: Examples of 2-(Difluoromethyl)pyridine Synthesis via Building Block Assembly

| Entry | Enolate Precursor | Butenone Precursor | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2j | 1j | 3,5-diester pyridine | 53 |

| 2 | Not specified | 1k (phenyl-substituted) | 4s | Good |

| 3 | 2j | Not specified | 6-substituted pyridine | Not specified |

| 4 | 2k | Not specified | 6-substituted pyridine | Not specified |

| 5 | Not specified | 1l (β-alkoxy substituted) | 4v | 48 |

Data sourced from Organic Letters. acs.org

N-Difluoromethylation of Pyridines and Pyridones

N-difluoromethylation involves the direct attachment of a difluoromethyl (-CF2H) group to the nitrogen atom of a pyridine or pyridone ring. This transformation is valuable for modifying the electronic and physical properties of these heterocyclic compounds.

A novel and straightforward method has been developed for the N-difluoromethylation of pyridines and the synthesis of N-difluoromethylated 4-pyridones and 4-quinolones. ub.edunih.gov This protocol is notable for its use of ethyl bromodifluoroacetate (BrCF2COOEt) as a cheap, safe, and commercially available difluoromethylating agent. ub.edunih.gov

The process for N-difluoromethylating pyridines consists of two main steps:

N-alkylation : The pyridine substrate reacts with ethyl bromodifluoroacetate, leading to the formation of an N-alkylated pyridinium salt. nih.govrsc.org

Hydrolysis and Decarboxylation : The resulting ester intermediate undergoes in situ hydrolysis followed by decarboxylation to yield the final N-difluoromethylated product. nih.govrsc.org

The efficiency of this reaction is influenced by both the steric and electronic properties of the substituents on the pyridine ring. ub.edunih.gov For instance, the reaction conditions, such as solvent and temperature, have been optimized to achieve high conversion rates. In the case of 4-(N,N-dimethylamino)pyridine (DMAP), quantitative conversion was achieved using 1.5 molar equivalents of ethyl bromodifluoroacetate after 24 hours at 60°C. researchgate.net Microwave irradiation can significantly reduce the reaction time to as little as 2 hours. ub.edu

This methodology has also been successfully applied to the synthesis of N-difluoromethylated 4-quinolones. For example, 4-methoxyquinoline (B1582177) was converted to N-difluoromethylated 4-quinolin-4-one in a 60% yield. ub.edu

Transition Metal-Free Protocols for N-CF2H Formation

A significant advantage of the aforementioned N-difluoromethylation method using ethyl bromodifluoroacetate is that it proceeds without the need for a transition metal catalyst. nih.govrsc.org This simplifies the reaction setup, reduces costs, and avoids potential contamination of the final product with metal residues, which is particularly important in medicinal chemistry.

The transition-metal-free nature of this protocol makes it an attractive and practical approach for synthesizing N-difluoromethylated pyridinium compounds, 4-pyridones, and 4-quinolones. ub.edunih.gov The reaction provides moderate to good yields of the corresponding N-difluoromethylated pyridinium salts from the parent pyridine compounds. nih.gov

Table 2: Transition Metal-Free N-Difluoromethylation of Pyridine Derivatives

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Pyridine (4) | Ethyl bromodifluoroacetate | Not specified | N-difluoromethylated pyridine | Not specified |

| 2-Picoline (5) | Ethyl bromodifluoroacetate | Not specified | N-difluoromethylated 2-picoline | Not specified |

| 2,6-Lutidine (6) | Ethyl bromodifluoroacetate | Not specified | N-difluoromethylated 2,6-lutidine | Not specified |

| 4-Methoxyquinoline (11) | Ethyl bromodifluoroacetate | Not specified | N-difluoromethylated 4-quinolin-4-one (11a) | 60% |

Data sourced from RSC Advances and PMC. ub.edunih.govresearchgate.net

Late-Stage Difluoromethylation in Complex Chemical Synthesis

Late-stage difluoromethylation refers to the introduction of a -CF2H group into a complex molecule, often a drug candidate or a biologically active compound, at a late step in its synthesis. This strategy is highly valuable as it allows for the rapid generation of fluorinated analogues of established molecules without the need to re-synthesize them from scratch.

Direct C-H difluoromethylation has emerged as a powerful tool for late-stage functionalization, as it obviates the need for pre-functionalized substrates. nih.govresearchgate.net Organic photoredox catalysis has enabled the direct difluoromethylation of various heterocycles using O2 as a green oxidant. nih.govresearchgate.net This method is operationally simple and avoids the use of metals and other additives. nih.govresearchgate.net

Another approach involves silver-mediated C-H difluoromethylation using TMSCF2H as the difluoromethyl radical source, which has been shown to be effective for heteroarenes like quinoxalin-2(1H)-ones and benzoxazole (B165842) derivatives. rsc.org For the functionalization of pyridine rings specifically, a recently developed method allows for the site-selective introduction of a difluoromethyl group at either the meta or para position. uni-muenster.de This is achieved through a temporary dearomatization of the pyridine ring, which activates it for reaction with a difluoromethylating agent. uni-muenster.de This technique is suitable for the late-stage modification of pyridine-containing drugs. uni-muenster.de

The practicability of these late-stage difluoromethylation methodologies has been demonstrated on various pharmaceutical molecules, underscoring their potential to accelerate drug discovery programs. nih.govresearchgate.net

Table 3: Methods for Late-Stage Difluoromethylation of Heterocycles

| Method | Reagent/Catalyst | Substrate Type | Key Features |

|---|---|---|---|

| Organic Photoredox Catalysis | Rose Bengal / O2 | Heterocycles | Metal- and additive-free; uses a green oxidant. nih.govresearchgate.net |

| Silver-Mediated Radical C-H Difluoromethylation | TMSCF2H / Silver | Heteroarenes (e.g., quinoxalin-2(1H)-ones) | High yields for specific heteroarenes. rsc.org |

| Temporary Dearomatization | Not specified | Pyridines | Site-selective introduction at meta or para positions. uni-muenster.de |

| Copper-Mediated Cross-Coupling | TMSCF2H / CuSCN | (Hetero)aryl diazonium salts | Proceeds through a radical pathway. rsc.org |

Data sourced from Nature Communications, RSC Publishing, and PubMed. nih.govresearchgate.netrsc.orguni-muenster.de

Reaction Mechanisms and Mechanistic Investigations in Difluoromethylation

Radical Mechanism Elucidation in C-H Difluoromethylation

The direct C-H difluoromethylation of pyridines often proceeds through a radical-mediated process. researchgate.netrsc.org This pathway is essential for achieving functionalization at positions that are not easily accessible through traditional nucleophilic or electrophilic substitution reactions.

A sophisticated strategy for achieving meta-selective C-H difluoromethylation involves the use of bench-stable oxazino-pyridine intermediates. researchgate.netthieme-connect.comresearchgate.net These intermediates are formed by the reaction of a pyridine (B92270), such as 3,5-dimethylpyridine (B147111), with reagents like dimethylacetylene dicarboxylate (DMAD) and methyl pyruvate. researchgate.net The resulting oxazino-pyridine acts as a masked, electron-rich dihydropyridine derivative. nih.govresearchgate.net

This intermediate can then react with a source of difluoromethyl radicals. thieme-connect.com The radical addition occurs preferentially at the electron-rich positions of the dearomatized ring. Subsequent rearomatization leads to the formation of the meta-difluoromethylated pyridine. thieme-connect.comresearchgate.net For 3,5-dimethylpyridine, this strategy would direct the difluoromethyl group to the C2 or C6 position, which are meta to the nitrogen atom. Given the steric hindrance from the adjacent methyl group, the reaction would likely favor substitution at the less hindered C2 or C6 position.

The choice of the difluoromethyl radical source is crucial. Reagents like 2,2-difluoro-2-iodo-1-phenylethan-1-one have been identified as suitable sources due to their favorable electrochemical properties. thieme-connect.com

Mechanistic Aspects of Pyridinium (B92312) Salt Reactivity

An alternative and complementary strategy for difluoromethylation involves the activation of the pyridine ring by forming a pyridinium salt. thieme-connect.comresearchgate.net This approach is particularly effective for achieving para-selective functionalization.

The formation of a pyridinium salt can be considered the first step in a dearomatization-rearomatization sequence. eurekalert.orgnih.gov By converting the neutral pyridine to a positively charged pyridinium salt, the electron density of the ring is significantly lowered, making it susceptible to attack by nucleophiles or radicals. nih.govnih.gov In the context of difluoromethylation, the pyridinium salt is typically subjected to a Minisci-type radical alkylation. thieme-connect.comnih.gov After the radical addition, an oxidative rearomatization step restores the aromaticity of the pyridine ring, yielding the functionalized product. nih.gov

While radical pathways are common for difluoromethylation, the formation of pyridinium salts also opens up possibilities for nucleophilic attack. The nitrogen atom of pyridine can act as a nucleophile, attacking an appropriate difluoromethylating agent to form an N-difluoromethylated pyridinium salt. rsc.orgrsc.org However, for C-H functionalization, the pyridinium salt serves to activate the ring towards external nucleophiles or radicals.

Another relevant intermediate is the pyridinium ylide. These are generated by the deprotonation of an N-substituted pyridinium salt with a suitable substituent on the nitrogen that can stabilize a negative charge. researchgate.netnih.gov While not directly leading to C-H difluoromethylation in the context of the target molecule, pyridinium ylides are important reactive intermediates in pyridine chemistry, participating in cycloaddition reactions that lead to dearomatized products. nih.gov

For the synthesis of 2-(difluoromethyl)-3,5-dimethylpyridine, the more relevant pathway involving pyridinium salts is the radical addition to the activated ring. The in situ transformation of oxazino pyridines to the corresponding pyridinium salts upon treatment with acid allows for a switch in regioselectivity from meta to para. researchgate.netnih.govresearchgate.net

Influence of Electronic and Steric Factors on Regioselectivity and Reaction Outcome

The regioselectivity of the difluoromethylation of substituted pyridines like 3,5-dimethylpyridine is a result of the interplay between electronic and steric effects. nih.govrsc.org

In the case of the radical C-H difluoromethylation via an oxazino-pyridine intermediate, the directing effect of the oxazino group and the inherent nucleophilicity of the dearomatized ring guide the incoming radical. The presence of two methyl groups at the 3 and 5 positions in 3,5-dimethylpyridine deactivates the C4 position towards electrophilic attack and sterically hinders the adjacent C2 and C6 positions to some extent. The oxazino-pyridine strategy, however, electronically favors the positions beta and delta to the nitrogen in the dearomatized intermediate, which correspond to the meta positions (C2/C6) of the original pyridine. researchgate.netresearchgate.net

When employing the pyridinium salt strategy for a Minisci-type reaction, the situation is reversed. The pyridinium ion is electron-deficient, and the radical attack is directed to the positions with the highest spin density, which are typically the C2, C4, and C6 positions. For 3,5-dimethylpyridine, the methyl groups are electron-donating, which can influence the electron distribution in the pyridinium ring. However, in a Minisci reaction, the radical attack generally favors the positions ortho and para to the nitrogen atom. The methyl groups at C3 and C5 would sterically disfavor attack at the adjacent C2, C4, and C6 positions to some degree. Despite this, the electronic activation for radical attack at these positions is strong. The formation of this compound specifically points to a reaction targeting the C2 (or C6) position. This outcome is consistent with a radical C-H functionalization pathway where the inherent reactivity of the pyridine ring is modulated by the reaction conditions and intermediates.

Below is a table summarizing the expected regioselectivity based on the mechanistic pathway for 3,5-dimethylpyridine.

| Mechanistic Pathway | Key Intermediate | Predominant Regioselectivity | Resulting Isomer(s) |

| Radical C-H Difluoromethylation | Oxazino-pyridine | Meta (C2/C6) | This compound |

| Minisci-type Radical Alkylation | Pyridinium salt | Para (C4) and Ortho (C2/C6) | 4-(Difluoromethyl)-3,5-dimethylpyridine and this compound |

The successful synthesis of this compound highlights the power of modern synthetic methodologies to control regioselectivity in the functionalization of complex heterocyclic systems.

Computational Approaches to Mechanistic Understanding

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable for investigating the mechanisms of difluoromethylation reactions. These theoretical approaches allow for the detailed examination of reaction energy profiles, the characterization of transient intermediates, and the identification of transition states. Such computational investigations provide a molecule's-eye view of the reaction, revealing crucial information about reaction kinetics and thermodynamics that guides the design of more effective synthetic protocols.

A significant portion of difluoromethylation reactions proceeds via a radical mechanism, often initiated by photoredox catalysis. Computational modeling of these processes typically involves calculating the energetics of key elementary steps, such as the generation of the difluoromethyl radical (•CHF₂), its addition to the substrate, and subsequent propagation or termination steps.

For instance, in the photocatalytic difluoromethylation of heterocycles, DFT calculations are employed to probe the structure-function relationship of the photocatalyst and to understand the charge separation processes that lead to the formation of the radical species. nih.gov Theoretical analysis can also shed light on the electrophilicity and nucleophilicity of various fluorinated radicals, helping to predict their reactivity and selectivity. researchgate.net High-accuracy methods, such as DLPNO-(U)CCSD(T), have been used to create reactivity scales based on the calculated activation barriers for the addition of these radicals to aromatic systems. researchgate.net

A concrete example of the insights gained from DFT studies can be seen in the investigation of the photocatalytic oxy-difluoromethylation of alkenes. Although not a pyridine substrate, the computational findings for the addition of the •CHF₂ radical to a styrene derivative provide valuable data that can be conceptually extended to other unsaturated systems. DFT calculations (at the PBE0 level with Grimme's D3 dispersion correction) revealed that the addition of the difluoromethyl radical is a highly favorable and facile process. nih.gov

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Activation Energy (ΔG‡) | 8.1 to 8.4 |

| Reaction Energy (ΔG) | -33.1 to -33.8 |

These calculations indicate a low activation barrier for the radical addition, suggesting a rapid reaction, and a significantly exergonic reaction energy, indicating that the product is thermodynamically much more stable than the reactants. nih.gov Such computational data is instrumental in rationalizing experimental observations and in predicting the feasibility of new reactions.

A primary strength of computational chemistry is its ability to map out entire reaction pathways, including the identification and characterization of transition states. For difluoromethylation reactions, this can involve locating the transition state for the C-H bond activation, the addition of the •CHF₂ radical, or the reductive elimination from a metal center in cross-coupling reactions.

Direct ab initio dynamics studies can be employed to calculate thermal rate constants using methodologies like canonical variational transition state (CVT) theory, often augmented with tunneling corrections. psu.edu These calculations rely on potential energy surfaces generated from high-level electronic structure calculations. For complex, multi-step reactions, DFT is used to trace the minimum energy path (MEP) and identify all relevant intermediates and transition states, providing a complete energetic picture of the reaction.

In the context of photocatalytic systems, computational models can elucidate the role of the photocatalyst in both the generation of the difluoromethyl radical and the subsequent steps of the catalytic cycle. For example, in an Ir(III)-photocatalyzed difluoromethylation, the proposed mechanism involves the oxidative quenching of the excited photocatalyst by the difluoromethyl source to generate the •CHF₂ radical. mdpi.com This radical then adds to the substrate, and the resulting radical intermediate is oxidized by the Ir(IV) species to regenerate the photocatalyst and form the product. nih.govmdpi.com DFT calculations can provide the energetic details for each of these steps, confirming the plausibility of the proposed mechanism.

Advanced Analytical Characterization Techniques for Difluoromethylated Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For difluoromethylated pyridines, a multinuclear approach is essential for a complete assignment of the molecular structure.

The analysis of 2-(Difluoromethyl)-3,5-dimethylpyridine involves the acquisition and interpretation of several one-dimensional NMR spectra. Each spectrum provides specific information about the different nuclei within the molecule.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the two methyl groups (C3-CH₃ and C5-CH₃), the two aromatic protons on the pyridine (B92270) ring (H4 and H6), and the proton of the difluoromethyl group (CHF₂). A key feature is the signal for the CHF₂ proton, which appears as a characteristic triplet due to coupling with the two equivalent fluorine atoms (²JH-F). nih.govresearchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the carbon skeleton of the molecule. The carbon atom of the difluoromethyl group (CF₂) typically appears as a triplet in the proton-decoupled ¹³C NMR spectrum due to the one-bond coupling with the two fluorine atoms (¹JC-F). nih.gov Signals for the two methyl carbons and the five distinct carbons of the pyridine ring would also be observed.

¹⁹F NMR: As a highly sensitive NMR active nucleus, ¹⁹F provides a wealth of structural detail. southampton.ac.ukman.ac.uk For this compound, the ¹⁹F NMR spectrum is expected to show a doublet, resulting from the coupling of the two equivalent fluorine atoms to the single proton of the difluoromethyl group (²JF-H). nih.govarkat-usa.org The chemical shift of this signal is indicative of the electronic environment of the CF₂H group. numberanalytics.com

¹⁵N NMR: Although less commonly used due to lower natural abundance and sensitivity, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. For isotopically labeled compounds, the ¹⁵N signal would show coupling to adjacent protons (H2/H6), providing further structural confirmation. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | CHF₂ | 6.5 - 7.5 | Triplet (t) | ²JH-F ≈ 55-60 |

| ¹H | Ar-H (H4, H6) | 7.0 - 8.5 | Singlet/Doublet | - |

| ¹H | CH₃ (C3, C5) | 2.2 - 2.5 | Singlet (s) | - |

| ¹³C | CHF₂ | 110 - 115 | Triplet (t) | ¹JC-F ≈ 240-250 |

| ¹³C | Ar-C | 120 - 150 | - | - |

| ¹³C | CH₃ | 18 - 22 | - | - |

| ¹⁹F | CHF₂ | -90 to -120 | Doublet (d) | ²JF-H ≈ 55-60 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. In this compound, COSY would be used to confirm couplings between the aromatic protons, although for this specific substitution pattern, such correlations might be absent.

TOCSY (Total Correlation Spectroscopy): TOCSY provides correlations between all protons within a spin system, not just those that are directly coupled.

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected 2D experiment that shows correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu It is highly sensitive and would be used to definitively assign the carbon signals for the CHF₂ group, the methyl groups, and the protonated carbons of the pyridine ring. columbia.edusdsu.edu

Dynamic NMR spectroscopy, particularly variable-temperature ¹⁹F NMR, can be employed to study the conformational dynamics of the molecule. researchgate.net The rotation around the single bond connecting the difluoromethyl group to the pyridine ring may be hindered. By monitoring the ¹⁹F NMR spectrum at different temperatures, it is possible to determine the energy barrier to this rotation. At low temperatures, where rotation is slow on the NMR timescale, the fluorine atoms might become diastereotopic and show separate signals. Analysis of these spectral changes allows for the calculation of thermodynamic parameters (ΔG°, ΔH°, ΔS°) associated with the conformational equilibrium. researchgate.netsoton.ac.uk

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₈H₉F₂N), HRMS would be used to distinguish its exact mass from other potential compounds with the same nominal mass. amazonaws.commdpi.com This is a critical step in confirming the identity of a newly synthesized compound.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Ion Type |

|---|---|---|

| C₈H₉F₂N | 158.07791 | Protonated Molecule |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas. nationalmaglab.orgsandia.gov The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides valuable information about the structure of the precursor ion. nih.govyoutube.com For this compound, MS/MS analysis would help to confirm the connectivity of the difluoromethyl and methyl groups to the pyridine ring.

Table 3: Plausible MS/MS Fragmentation Pathways for [C₈H₉F₂N+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Loss |

|---|---|---|---|

| 158.08 | 138.07 | HF | HF |

| 158.08 | 107.06 | CHF₂ radical | CHF₂ |

| 158.08 | 143.05 | CH₃ radical | CH₃ |

The interpretation of these fragmentation patterns, in conjunction with the comprehensive data from multinuclear and 2D NMR experiments, allows for the complete and confident characterization of this compound.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of compounds by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides a unique fingerprint, with characteristic absorption bands corresponding to the vibrational modes of its specific structural components: the difluoromethyl group (-CHF₂), the methyl groups (-CH₃), and the substituted pyridine ring.

The vibrational modes observed in the IR spectrum can be broadly categorized into stretching and bending vibrations. The difluoromethyl group exhibits characteristic stretching vibrations for the C-H and C-F bonds. The C-H stretching frequency in the -CHF₂ group typically appears in the region of 2980-3020 cm⁻¹. The C-F stretching vibrations are particularly informative and usually give rise to strong absorption bands in the fingerprint region, typically between 1100 and 1350 cm⁻¹, due to the high electronegativity of the fluorine atoms.

The methyl groups (-CH₃) at the 3 and 5 positions of the pyridine ring have their own characteristic vibrational frequencies. The symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2850-2960 cm⁻¹ range. Additionally, bending vibrations for the methyl groups, such as scissoring and rocking, are observed at lower wavenumbers, typically around 1450 cm⁻¹ and 1380 cm⁻¹.

The pyridine ring itself displays a series of characteristic vibrational modes. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic ring give rise to a set of sharp bands in the 1400-1600 cm⁻¹ region. Ring bending and deformation vibrations, which are characteristic of the substitution pattern, appear at lower frequencies.

A representative table of the expected IR absorption bands for this compound is provided below, based on characteristic frequencies of similar molecules.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Pyridine Ring | 3050 - 3150 | Medium |

| Asymmetric CH₃ Stretch | Methyl (-CH₃) | ~2960 | Medium |

| Symmetric CH₃ Stretch | Methyl (-CH₃) | ~2870 | Medium |

| C-H Stretch | Difluoromethyl (-CHF₂) | 2980 - 3020 | Medium |

| C=C and C=N Ring Stretch | Pyridine Ring | 1400 - 1600 | Strong |

| Asymmetric CH₃ Bend (Scissoring) | Methyl (-CH₃) | ~1450 | Medium |

| Symmetric CH₃ Bend (Umbrella) | Methyl (-CH₃) | ~1380 | Medium |

| C-F Stretch | Difluoromethyl (-CHF₂) | 1100 - 1350 | Strong |

| Aromatic C-H Out-of-Plane Bend | Pyridine Ring | 700 - 900 | Strong |

Note: The exact positions of the absorption bands can be influenced by the electronic environment and physical state of the sample.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule like this compound in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related fluorinated pyridine structures can provide significant insights into its likely solid-state characteristics. acs.orgfigshare.comacs.org

The crystal packing of fluorinated pyridines is often a balance between various non-covalent interactions, including π-π stacking of the pyridine rings, C-H···N interactions, and halogen bonding. acs.orgacs.org The presence and orientation of the difluoromethyl and methyl groups will sterically influence the ability of the pyridine rings to engage in face-to-face or edge-to-face π-stacking. The position of the nitrogen atom in the pyridine ring also plays a critical role in directing intermolecular interactions, often acting as a hydrogen bond acceptor. rsc.org

A hypothetical set of crystallographic data for a related difluoromethylated pyridine derivative is presented in the table below to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 985.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor | 0.045 |

Note: This data is representative and not from an actual crystal structure of this compound.

The elucidation of the solid-state structure through X-ray crystallography would provide definitive proof of the molecular connectivity and conformation. Furthermore, it would offer valuable insights into the intermolecular forces that govern the packing of these molecules in a crystalline environment, which can influence physical properties such as melting point and solubility.

Computational Chemistry and Theoretical Studies of Fluorinated Pyridines

Quantum Chemical Methodologies (DFT, Ab Initio)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental tools for investigating the electronic structure and reactivity of molecules. These methods have been applied to various fluorinated pyridines to provide insights that complement experimental findings.

Prediction of Electronic Structure and Energetics

DFT and ab initio calculations are instrumental in predicting the electronic structure of fluorinated pyridines. For instance, studies on related compounds like 2-methoxy-3-(trifluoromethyl)pyridine (B55313) using DFT with the B3LYP functional and a 6-311++G(d,p) basis set have been successful in determining molecular geometries and vibrational frequencies. researchgate.net Similar computational approaches can be applied to 2-(Difluoromethyl)-3,5-dimethylpyridine to elucidate the influence of the difluoromethyl group on the electron distribution within the pyridine (B92270) ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. Theoretical calculations on 3,5-dimethyl-2,6-diphenylpyridine and its derivatives have shown how substituents on the pyridine ring affect the HOMO-LUMO energy gap. researchgate.net For this compound, the electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO, potentially impacting its reactivity and stability.

Table 1: Predicted Electronic Properties of a Model Fluorinated Pyridine

| Property | Predicted Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |

| Dipole Moment | 2.5 D | DFT/B3LYP |

| Note: These are hypothetical values for this compound based on trends observed in related computed structures to illustrate the type of data generated. |

Modeling Reaction Pathways and Transition States

Computational methods are invaluable for mapping out reaction pathways and identifying transition states, which are often difficult to characterize experimentally. For fluorinated pyridines, these methods can be used to study various reactions, including nucleophilic aromatic substitution and C-H functionalization. researchgate.netuni-muenster.de For example, DFT calculations can be employed to determine the activation energies for different potential reaction pathways, thereby predicting the most likely product. This approach has been used to understand the regioselectivity of difluoromethylation reactions of pyridines. researchgate.net

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational preferences. pitt.edusoton.ac.uk For a molecule like this compound, a key conformational question is the orientation of the difluoromethyl group relative to the pyridine ring.

Ab initio studies on the simpler 2-(fluoromethyl)pyridine (B67307) have shown a distinct conformational preference where the C-F bond is anti to the N-C2 bond, a preference attributed to stereoelectronic effects. nih.gov MD simulations of this compound would allow for the exploration of the rotational barrier of the difluoromethyl group and the influence of the adjacent methyl group on its preferred conformation. These simulations can provide a statistical distribution of different conformers and the timescales of their interconversion.

Understanding Non-Covalent Interactions Involving Fluorine

Fluorine's high electronegativity leads to a variety of non-covalent interactions that can influence molecular conformation and intermolecular associations.

Analysis of Hydrogen Bonding with Fluorine Atoms

The ability of organically bound fluorine to participate in hydrogen bonding has been a topic of considerable discussion. While fluorine is a poor hydrogen bond acceptor in many contexts, the C-H bond of a difluoromethyl group can act as a hydrogen bond donor. acs.orgacs.org

The difluoromethyl group is recognized as a lipophilic hydrogen bond donor. rsc.org This property arises from the polarization of the C-H bond by the two adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to interact with a hydrogen bond acceptor. In the context of this compound, this C-H group could form intramolecular hydrogen bonds with the nitrogen atom of the pyridine ring or intermolecular hydrogen bonds with solvent molecules or other interacting species. Computational methods like Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of such hydrogen bonds. rsc.org

Table 2: Characterization of a Putative C-H···N Intramolecular Hydrogen Bond

| Parameter | Predicted Value | Computational Method |

| H···N distance | 2.5 Å | DFT/B3LYP |

| C-H···N angle | 110° | DFT/B3LYP |

| Interaction Energy | -1.5 kcal/mol | AIM/NBO Analysis |

| Note: These are hypothetical values for this compound to illustrate the type of data generated from such computational analyses. |

In Silico Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that can aid in their experimental characterization. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. rsc.orgresearchgate.net

For fluorinated pyridines, theoretical calculations can predict how the position and nature of fluorine substituents affect the in-plane ring normal modes. rsc.orgresearchgate.net These calculations can reveal couplings between the pyridine ring vibrations and the C-F stretching vibrations. rsc.org Such predictions are valuable for interpreting experimental FT-IR and Raman spectra. The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the molecular structure and understand the electronic effects of the substituents. rsc.orgresearchgate.net

Similarly, in silico prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F) is a standard application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net For this compound, these calculations can predict the chemical shifts of the pyridine ring protons and carbons, as well as the fluorine atoms of the difluoromethyl group. Discrepancies between calculated and experimental spectra can often be rationalized in terms of solvent effects or conformational dynamics that may not be fully captured by the computational model.

Table 2: Predicted Vibrational Frequencies for a Fluorinated Pyridine Derivative This table provides an example of computationally predicted vibrational frequencies for a related fluorinated pyridine. This illustrates the type of data generated, though specific values for this compound would require a dedicated computational study.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

| Ring Stretching | 1605 |

| Ring Stretching | 1580 |

| C-H Bending | 1450 |

| C-F Stretching | 1150 |

| Ring Breathing | 1020 |

Data is illustrative and based on general findings from computational studies of fluorinated pyridines. rsc.orgresearchgate.net

Rational Design and Optimization of Fluorinated Scaffolds via Computational Tools

Computational tools play a pivotal role in the rational design and optimization of fluorinated pyridine scaffolds for various applications, including pharmaceuticals and materials science. nih.govwiley.com By predicting how chemical modifications will affect molecular properties, these tools can guide synthetic efforts, saving time and resources.

One powerful technique is "computational fluorine scanning," where hydrogen atoms on a lead molecule are systematically replaced with fluorine in silico, and the effect on properties like binding affinity to a biological target is calculated using methods such as free-energy perturbation. researchgate.netnih.govscispace.com This approach can identify "hot spots" where fluorination is likely to be beneficial. researchgate.net For a scaffold like this compound, this could involve computationally assessing the impact of adding further fluorine substituents to the pyridine ring or the methyl groups.

Molecular docking and molecular dynamics simulations are used to study the interactions of fluorinated pyridines with protein binding sites. nih.gov These simulations can reveal how the difluoromethyl group and the methyl groups of this compound might occupy specific pockets in a receptor and how the fluorine atoms might engage in favorable interactions, such as dipole-dipole or orthogonal multipolar interactions. The insights gained from these simulations can guide the design of analogues with improved potency or selectivity. nih.gov

Furthermore, computational methods can be used to predict ADME (absorption, distribution, metabolism, and excretion) and toxicity properties of novel fluorinated pyridine derivatives. nih.gov By building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, researchers can screen virtual libraries of compounds and prioritize those with the most promising predicted profiles for synthesis and experimental testing. nih.gov

Academic Research Applications and Structure Activity Relationships of Difluoromethylated Pyridines

Role as Chemical Building Blocks in Diversified Organic Synthesis

Difluoromethylated pyridines, including 2-(Difluoromethyl)-3,5-dimethylpyridine, are valuable intermediates in organic synthesis. Their utility stems from the presence of the difluoromethyl group, which imparts unique reactivity and allows for the construction of more complex molecular architectures that are otherwise difficult to access.

Facile Synthesis of Complex Fluorinated Heterocyclic Systems

The pyridine (B92270) core, functionalized with a difluoromethyl group, is a foundational element for building elaborate heterocyclic frameworks. The presence of fluorine can alter the electronic nature of the pyridine ring, influencing its reactivity in subsequent chemical transformations. Synthetic chemists leverage these building blocks in cycloaddition reactions and cross-coupling strategies to create novel polycyclic and fused heterocyclic systems. nih.gov The electron-withdrawing nature of the difluoromethyl group can enhance the reactivity of the pyridine scaffold in certain reactions, facilitating the synthesis of diverse fluorine-containing compounds. nih.gov This approach is critical for generating libraries of new chemical entities for screening in drug discovery and agrochemical development.

Enabling Access to Novel Chemical Space

The incorporation of the difluoromethyl group significantly expands the accessible chemical space for researchers. This functional group acts as a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for other groups, such as a hydroxyl or a thiol. nih.gov This bioisosterism allows chemists to modify known bioactive molecules to improve their pharmacokinetic or pharmacodynamic profiles. For instance, replacing an N-methyl group with an N-difluoromethyl group can enhance the spectroscopic properties of fluorophores. rsc.orgnih.gov By providing a scaffold that combines the features of a pyridine ring with the specific properties of the CHF₂ group, compounds like this compound enable the exploration of molecular designs and property combinations that were previously unattainable. chemeurope.com

Structure-Activity Relationship (SAR) Studies

Impact of Difluoromethyl Group Position on Molecular Properties

The specific placement of the difluoromethyl group on the pyridine ring has a profound impact on the molecule's biological and physicochemical properties. chemeurope.com Research has shown that the regiochemistry of fluorination is a critical determinant of a compound's efficacy. For example, in the context of quorum sensing inhibitors, a 2-difluoromethylpyridine derivative showed significant activity, whereas the corresponding 3-difluoromethyl isomer was inactive. nih.gov This highlights the importance of precise positional control during synthesis. The development of regioselective C-H difluoromethylation methods allows chemists to systematically place the CHF₂ group at various positions (meta or para to the nitrogen atom), enabling detailed investigation into how this positioning affects biological activity. chemeurope.comresearchgate.netnih.gov

Interactive Table: Comparison of Physicochemical Properties based on Fluorine Substitution on Pyridine. This table illustrates how the degree and nature of fluorination at a specific position can alter key molecular descriptors.

| Compound | pKa | Calculated LogP | Dipole Moment (Debye) |

| Pyridine | 5.25 | 0.65 | 2.22 |

| 2-Fluoropyridine | -0.44 | 0.93 | 3.01 |

| 2-(Trifluoromethyl)pyridine | 1.15 | 1.63 | 3.98 |

Data is illustrative and sourced from publicly available chemical databases. Actual experimental values may vary.

Correlation of Fluorination with Chemical Reactivity Profiles

The introduction of a difluoromethyl group alters the electron density of the pyridine ring, thereby modifying its chemical reactivity. The strong electron-withdrawing nature of the CHF₂ group deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The extent of this effect is influenced by the substituent's position. This modulation of reactivity is a key tool for synthetic chemists. Furthermore, fluorination can impact the acidity of nearby protons and the stability of reaction intermediates, providing alternative reaction pathways. researchgate.netrsc.org Understanding these correlations allows for the rational design of synthetic routes and the prediction of molecular behavior in chemical and biological systems.

Applications in Agrochemical Development

Fluorinated compounds, particularly those containing a trifluoromethylpyridine or difluoromethylpyridine core, play a fundamental role in modern agriculture. researchoutreach.org These compounds are key structural motifs in a wide range of herbicides, fungicides, and insecticides, largely because the fluorine atoms can enhance metabolic stability and target binding affinity. nih.govresearchgate.net

Trifluoromethylpyridine derivatives have a long history of success in the agrochemical industry. jst.go.jp For example, Fluazinam is a potent fungicide, and Flonicamid is an effective insecticide against aphids. researchoutreach.org Herbicides like Flazasulfuron and Fluazifop-butyl also incorporate this fluorinated pyridine structure. researchoutreach.orgnih.gov The development of these products often relies on versatile intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). researchoutreach.orgnih.govjst.go.jp The principles learned from these successful trifluoromethyl-containing agrochemicals are directly applicable to the development of new agents based on difluoromethylated pyridines like this compound, which are explored for similar or improved biological activities. researchgate.net

Interactive Table: Examples of Agrochemicals with Fluorinated Pyridine Scaffolds.

| Agrochemical | Type | Target/Mode of Action |

| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation |

| Flonicamid | Insecticide | Selective feeding blocker |

| Flazasulfuron | Herbicide | Acetolactate synthase (ALS) inhibitor |

| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor |

| Chlorfluazuron | Insecticide | Insect growth regulator (chitin synthesis inhibitor) |

Intermediate for Herbicides

Trifluoromethylpyridines have been extensively utilized as key intermediates in the synthesis of various herbicides. For instance, compounds like 2-chloro-5-trifluoromethylpyridine are precursors to commercial herbicides. The trifluoromethyl group is known to enhance the herbicidal efficacy of molecules, often by increasing their metabolic stability and binding affinity to target enzymes in weeds.

The herbicidal activity of phenoxypyridine derivatives, for example, has been shown to be influenced by the nature and position of substituents on the pyridine ring. Electron-withdrawing groups on the pyridine ring generally lead to higher herbicidal activity mdpi.com. This suggests that the difluoromethyl group at the 2-position of the pyridine ring in this compound could contribute positively to the herbicidal potential of its derivatives.

| Related Trifluoromethylpyridine Intermediate | Resulting Herbicide | Mechanism of Action |

| 2-chloro-5-(trifluoromethyl)pyridine | Fluazifop-butyl | Acetyl-CoA carboxylase (ACCase) inhibitor |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | Haloxyfop-methyl | Acetyl-CoA carboxylase (ACCase) inhibitor |

| 2-chloro-3-(trifluoromethyl)pyridine | Flazasulfuron | Acetolactate synthase (ALS) inhibitor |

This table presents examples of trifluoromethylpyridine intermediates and the herbicides derived from them to illustrate the potential role of fluorinated pyridines in agrochemical synthesis.

Intermediate for Insecticides and Fungicides

The application of fluorinated pyridines extends to the synthesis of insecticides and fungicides. The trifluoromethyl group is a common feature in many commercial pesticides, where it often enhances the potency and selectivity of the active ingredient. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial building block for the fungicide fluazinam and the insecticide chlorfluazuron nih.govresearchoutreach.org.

Given the established role of trifluoromethylpyridines in this area, it is plausible that this compound could serve as a valuable intermediate for novel insecticides and fungicides. The difluoromethyl group can act as a bioisostere of a hydroxyl or thiol group, potentially leading to new modes of action or improved activity profiles. The methyl groups at the 3 and 5 positions can further fine-tune the biological activity and physical properties of the resulting pesticides.

Research on fungicidal mixtures has identified various pyridine derivatives with a difluoromethyl group as active ingredients. For example, 2-(difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide is listed as an inhibitor of complex II in the mitochondrial respiratory chain googleapis.com. This highlights the potential of the difluoromethyl-pyridine scaffold in the development of new fungicides.

| Related Fluorinated Pyridine Intermediate | Resulting Pesticide | Pesticide Class | Target |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | Chlorfluazuron | Insecticide | Chitin synthesis inhibitor |

| 2-Fluoro-6-Trifluoromethylpyridine | Picoxystrobin | Fungicide | Quinone outside inhibitor (QoI) jubilantingrevia.com |

This table showcases examples of fluorinated pyridine intermediates used in the synthesis of insecticides and fungicides, providing a basis for the potential applications of this compound.

Building Blocks in Pharmaceutical Research

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals. The incorporation of fluorine, in the form of a difluoromethyl group, can significantly enhance the pharmacological properties of a drug candidate, including its metabolic stability, bioavailability, and binding affinity to the target protein. The methyl groups on the pyridine ring can also play a crucial role in modulating these properties.

Precursors for Enzyme Inhibitors (e.g., Protein Kinase Inhibitors)

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core, and the introduction of a difluoromethyl group has been explored as a strategy to improve their potency and selectivity. The difluoromethyl group can engage in hydrogen bonding and other non-covalent interactions within the ATP-binding pocket of kinases, which can be different from those of a trifluoromethyl group, potentially leading to altered selectivity profiles.

While there are no specific reports on kinase inhibitors derived from this compound, the use of difluoromethyl- and methyl-substituted aromatic rings in kinase inhibitors is well-documented. For instance, a 4-anilinoquinoline derivative incorporating a difluoromethyl group has been synthesized and characterized for its potential biological properties as a kinase inhibitor researchgate.net. The introduction of a methyl group has also been shown to curb the metabolism of pyrido[3,4-d]pyrimidine-based Monopolar Spindle 1 (MPS1) kinase inhibitors acs.org. These examples suggest that the combination of a difluoromethyl group and methyl substituents on a pyridine ring, as in this compound, could be a valuable structural motif for the design of novel and effective kinase inhibitors.

| Structural Motif | Enzyme Target Class | Rationale for Inclusion | Example from Literature |

| Difluoromethyl-aryl | Protein Kinases | Potential for enhanced binding and selectivity researchgate.net | 4-anilinoquinoline with a difluoromethyl group |

| Methyl-pyridine | Protein Kinases | Improved metabolic stability acs.org | Pyrido[3,4-d]pyrimidine MPS1 inhibitors |

| Pyridine | Various Enzymes | Privileged scaffold in drug discovery nih.gov | Cabozantinib (c-Met kinase inhibitor) mdpi.com |

This table illustrates the importance of difluoromethyl, methyl, and pyridine motifs in the design of enzyme inhibitors, supporting the potential of this compound in this field.

Scaffolds for the Synthesis of Biologically Active Agents

Beyond enzyme inhibitors, the this compound scaffold holds promise for the synthesis of a broader range of biologically active agents. The difluoromethyl group has been investigated as a bioisosteric replacement for other functional groups, which can lead to compounds with improved drug-like properties.

A notable example is the use of 2-difluoromethylpyridine as a bioisostere of pyridine-N-oxide in the development of quorum sensing inhibitors nih.govnih.gov. Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence, and its inhibition is a promising anti-infective strategy. In this study, 2-difluoromethylpyridine derivatives showed similar or better activity compared to the parent pyridine-N-oxide compound, demonstrating the potential of this scaffold in generating novel therapeutic agents nih.govnih.gov. The addition of the 3,5-dimethyl groups to this scaffold could further optimize the activity and pharmacokinetic properties of such inhibitors.

The pyridine ring itself is a versatile scaffold that can be readily functionalized to create libraries of compounds for high-throughput screening. Its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, makes it a valuable component in drug design nih.gov.

Potential in Materials Science

The unique properties of fluorinated compounds also make them attractive for applications in materials science. Fluoropolymers, for instance, are known for their high thermal stability, chemical resistance, and low surface energy.

Development of Fluorinated Polymers and Network Materials

Fluorinated pyridines can be used as monomers or building blocks for the synthesis of high-performance fluorinated polymers and network materials. Perfluoropyridine, for example, is a highly reactive monomer used in the preparation of fluoropolymers and fluorinated networks due to its susceptibility to nucleophilic aromatic substitution nih.gov.

While the reactivity of this compound in polymerization reactions has not been specifically studied, its structure suggests potential as a monomer. The difluoromethyl group would impart fluoropolymer-like properties to the resulting material, such as hydrophobicity and chemical resistance. The pyridine ring could serve as a site for cross-linking or further functionalization, allowing for the creation of complex network materials with tailored properties. The methyl groups could influence the polymer's solubility and processing characteristics.

Integration into Novel Ionic Liquids

The unique substitution pattern of this compound, featuring both electron-withdrawing and electron-donating groups, presents an intriguing platform for the design of novel pyridinium-based ionic liquids (ILs). While direct experimental data on ionic liquids synthesized from this specific compound are not extensively documented in publicly available literature, a prospective analysis based on established principles of structure-property relationships in pyridinium (B92312) ILs allows for the prediction of their potential characteristics and applications.

The synthesis of pyridinium-based ionic liquids typically involves the quaternization of the pyridine nitrogen with an alkyl halide, followed by an anion exchange reaction if necessary. nih.govacs.org For the integration of a difluoromethyl group at a specific position on the pyridine ring, a different synthetic approach is required. A plausible route involves the N-difluoromethylation of the pyridine derivative. A transition metal-free method for the N-difluoromethylation of pyridines has been developed using readily available ethyl bromodifluoroacetate as the fluorine source. rsc.orgnih.gov This process involves an initial N-alkylation by the ethyl bromodifluoroacetate, which is then followed by an in-situ hydrolysis of the ester and decarboxylation to yield the N-difluoromethylated pyridine. rsc.orgnih.gov

The structure of the resulting cation, 1-(alkyl)-2-(difluoromethyl)-3,5-dimethylpyridinium, is expected to significantly influence the physicochemical properties of the corresponding ionic liquid. The difluoromethyl group at the 2-position is strongly electron-withdrawing, which would decrease the electron density of the pyridinium ring. This is anticipated to enhance the thermal stability of the resulting ionic liquid. In contrast, the two methyl groups at the 3- and 5-positions are electron-donating, which could partially counteract the effect of the difluoromethyl group and influence the cation's interaction with the anion.

The strategic placement of these substituents allows for the fine-tuning of the ionic liquid's properties. For instance, the length of the alkyl chain on the nitrogen atom is known to affect properties such as viscosity and hydrophobicity. nih.gov The choice of the anion is also a critical determinant of the final properties of the ionic liquid, including its thermal stability, conductivity, and solubility.

Structure-Activity Relationships and Predicted Properties

The interplay of the difluoromethyl and dimethyl substituents on the pyridinium ring is expected to result in a unique set of properties for the derived ionic liquids. The following table outlines the predicted influence of these structural features on key physicochemical properties, based on general principles of structure-activity relationships in pyridinium ionic liquids. ua.ptresearchgate.netresearchgate.netnih.gov

| Property | Influence of 2-(Difluoromethyl) Group | Influence of 3,5-Dimethyl Groups | Predicted Net Effect |

| Thermal Stability | Expected to increase due to the strong electron-withdrawing nature of the CHF₂ group, which stabilizes the pyridinium ring. | Minor influence, potentially a slight increase in stability due to steric hindrance around the ring. | Overall enhanced thermal stability compared to unsubstituted pyridinium ILs. |

| Viscosity | Likely to increase due to the potential for stronger intermolecular interactions (e.g., hydrogen bonding involving the CHF₂ proton). | Increased steric bulk can lead to higher viscosity. | A relatively high viscosity is anticipated. |

| Ionic Conductivity | May decrease if viscosity increases significantly, as ionic mobility would be hindered. | Steric hindrance could disrupt efficient ion packing, potentially impacting conductivity. ua.pt | Moderate to low ionic conductivity is expected. |

| Electrochemical Window | The electron-withdrawing nature could widen the electrochemical stability window by making the cation more resistant to reduction. | Minimal direct impact expected. | A wider electrochemical window compared to alkyl-substituted pyridinium ILs is plausible. |

| Solvation Ability | The presence of the polar C-F bonds and the acidic C-H in the CHF₂ group could enhance interactions with polar solutes. | The nonpolar methyl groups can provide domains for interacting with nonpolar solutes. | Potentially a versatile solvent for a range of polar and nonpolar compounds. |

Detailed Research Findings from Analogous Systems

Research on substituted pyridinium ionic liquids provides a basis for these predictions. For example, studies on methyl-substituted pyridinium ILs have shown that the position of the methyl group significantly affects the physical properties. researchgate.net The introduction of alkyl groups on the pyridine ring generally increases viscosity and decreases conductivity. ua.pt

Furthermore, the nature of the anion plays a crucial role in determining the final properties of the ionic liquid. Common anions used in the synthesis of pyridinium ILs include bromide, tetrafluoroborate, and bis(trifluoromethylsulfonyl)imide. nih.govresearchgate.net Anion exchange allows for the tuning of properties such as water miscibility and thermal stability. acs.org

The following table summarizes the general effects of different anions when paired with a pyridinium cation, which would also be applicable to ionic liquids derived from this compound.

| Anion | Typical Properties Imparted to the Ionic Liquid |

| Bromide (Br⁻) | Generally results in higher melting points and viscosity; often water-miscible. nih.gov |

| Tetrafluoroborate (BF₄⁻) | Often leads to lower viscosity and melting point compared to halides; can be water-miscible. researchgate.net |

| Bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) | Typically imparts low viscosity, low melting point, high thermal stability, and hydrophobicity. researchgate.net |

| Hexafluorophosphate (PF₆⁻) | Similar to [NTf₂]⁻, it often results in hydrophobic ILs with good thermal stability, but can be susceptible to hydrolysis. |

Future Perspectives and Emerging Research Directions

Innovation in Sustainable Difluoromethylation Reagents and Processes

A significant shift in chemical synthesis is the increasing emphasis on green and sustainable practices. In fluorine chemistry, this involves moving away from harsh reagents and developing more environmentally benign processes. Future research is focused on creating non-ozone-depleting difluorocarbene reagents and utilizing renewable resources. rsc.org An emerging sustainable approach is organophotocatalysis, which uses visible light and organic catalysts, with molecular oxygen often serving as a green oxidant. nih.govnih.gov This method avoids the need for pre-functionalization of substrates and the use of metal catalysts. nih.gov

Recent developments include the use of covalent organic frameworks (COFs) as highly efficient photocatalysts for difluoromethylation, demonstrating high yields and functional group tolerance for various heterocycles. acs.org The drive towards sustainability also encompasses the use of inexpensive and readily available starting materials and reagents, aiming for operationally simple procedures that can be adopted for large-scale production. rsc.orguni-muenster.de

Table 1: Comparison of Traditional vs. Sustainable Difluoromethylation Approaches

| Feature | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Reagents | Often involve harsh conditions, metal catalysts, or ozone-depleting substances (e.g., CF₂Br₂). nih.gov | Utilize organic photocatalysts, non-ozone depleting sources, and green oxidants like O₂. rsc.orgnih.gov |